molecular formula C11H12N2Se B12583656 N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine CAS No. 204849-43-4

N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine

Cat. No.: B12583656
CAS No.: 204849-43-4
M. Wt: 251.20 g/mol
InChI Key: MUNQPDKZEZFKHC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine is a selenium-containing heterocyclic compound Selenium, a trace element essential for human health, is known for its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis with water . The cyclization reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and yields the desired selenazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic in large quantities.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine can undergo various chemical reactions, including:

    Oxidation: Selenium compounds are known to undergo oxidation reactions, forming selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxides, while nucleophilic substitution can produce various selenoethers or selenoamines.

Scientific Research Applications

N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine involves its interaction with biological molecules. Selenium compounds are known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-phenyl-1,3-thiazol-4-amine: A sulfur analog with similar chemical properties but different biological activities.

    N,N-Dimethyl-2-phenyl-1,3-oxazol-4-amine: An oxygen analog that exhibits different reactivity and applications.

Uniqueness

N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and development.

Properties

CAS No.

204849-43-4

Molecular Formula

C11H12N2Se

Molecular Weight

251.20 g/mol

IUPAC Name

N,N-dimethyl-2-phenyl-1,3-selenazol-4-amine

InChI

InChI=1S/C11H12N2Se/c1-13(2)10-8-14-11(12-10)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

MUNQPDKZEZFKHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C[Se]C(=N1)C2=CC=CC=C2

Origin of Product

United States

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